

Advanced Application Note: H-Nle-NH₂.HCl in Fragment-Based Drug Discovery (FBDD)

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Compound of Interest

Compound Name: H-Nle-NH₂.HCl

CAS No.: 94787-97-0

Cat. No.: B555266

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Executive Summary

This technical guide details the specific utility of L-Norleucine amide hydrochloride (**H-Nle-NH₂.HCl**) within Fragment-Based Drug Discovery (FBDD) workflows. While often overlooked as a simple building block, this reagent possesses unique physicochemical properties—specifically its unbranched hydrophobic side chain, oxidation resistance, and distinct NMR signature—that make it a critical tool for Ligand-Observed NMR screening and Peptidomimetic Fragment Evolution.[1]

This document moves beyond basic synthesis to provide actionable protocols for using **H-Nle-NH₂.HCl** as a non-interfering internal reference in saturation transfer difference (STD) NMR and as a bioisostere for optimizing metabolically unstable Methionine residues in early-stage fragment hits.

Chemical Profile & Rationale[1][2][3][4]

H-Nle-NH₂.HCl is the amide hydrochloride salt of Norleucine (2-aminohexanoic acid).[1] Its structural linearity contrasts with the branching of Leucine/Isoleucine, and its lack of sulfur contrasts with Methionine.[1]

Key Physicochemical Data[1]

Property	Value	Relevance to FBDD
Formula		Hydrochloride salt ensures high aqueous solubility (>100 mM) for crystal soaking.[1]
MW	166.65 g/mol	Low MW fits strict "Rule of Three" criteria for fragments.[1]
Side Chain		Straight alkyl chain probes hydrophobic pockets (S1') without steric clash from branching.
C-Terminus	(Amide)	Neutral H-bond donor.[1] Mimics peptide backbone; avoids charge repulsion of carboxylates.[1]
Stability	High	Oxidation Resistant: Unlike Met, it cannot form sulfoxides. [1]

The NMR "Spy" Signature

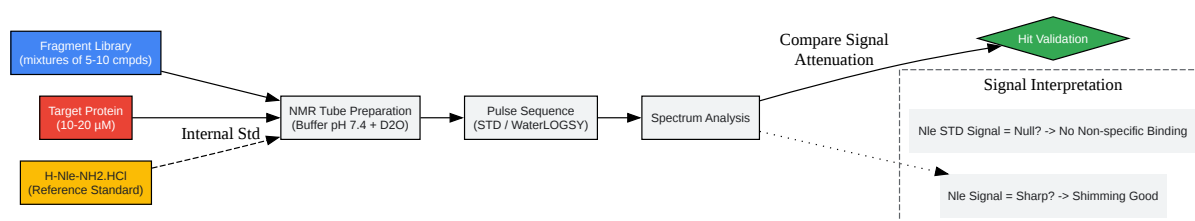
In FBDD screening by NMR, spectral overlap is a constant challenge.[1] **H-Nle-NH₂.HCl** provides a clean aliphatic signature often devoid of overlap with aromatic-rich fragment libraries.[1]

- 0.89 ppm (Triplet): Terminal methyl group.[1]
- 3.72 ppm (Multiplet):
-proton (distinct from unblocked amino acids).[1]

Application I: NMR-Based Fragment Screening (Internal Reference)

In Ligand-Observed NMR (e.g., STD, WaterLOGSY, CPMG), an internal negative control is required to verify that the protein is active and that non-specific aggregation is not occurring.[1] **H-Nle-NH₂.HCl** serves as an ideal Negative Control Reference because it rarely binds to surface clefts designed for aromatic/polar ligands, yet its sharp methyl signal confirms the sample is shimmable and properly prepared.[1]

Workflow Logic



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Figure 1: Integration of **H-Nle-NH₂.HCl** as a quality control standard in NMR screening workflows.

Protocol: Preparation of NMR Reference Stock

Objective: Create a stable, pH-balanced stock solution for use in protein-NMR assays.

Reagents:

- **H-Nle-NH₂.HCl** (Solid)
- Deuterated Oxide (, 99.9%)[1]
- Phosphate Buffered Saline (PBS-d, deuterated) or buffer of choice.[1]

- 0.1 M NaOD (for pH adjustment).

Step-by-Step:

- Weighing: Weigh 16.7 mg of **H-Nle-NH₂.HCl** into a microcentrifuge tube.
- Solubilization: Dissolve in 1.0 mL of

to create a 100 mM Master Stock.
 - Critical Note: The HCl salt will significantly lower the pH of unbuffered (approx pH 2-3).[1] Do not add this directly to protein.[1]
- pH Adjustment: Check pH using micro-pH paper. Titrate carefully with 0.1 M NaOD until pH reaches ~6.5–7.0.
 - Why? Adding an acidic reference to a protein sample can induce precipitation or unfolding. [1]
- Filtration: Filter through a 0.22 μm PVDF syringe filter to remove dust (nucleation sites for aggregation).[1]
- Usage: Spike into the NMR tube (containing protein + fragment library) to a final concentration of 50 μM.

Application II: Peptidomimetic Fragment Evolution[1]

Once a fragment "hit" is identified, the primary goal is Fragment Growing.[1] If the hit is a peptide or contains a Methionine residue, H-Nle-NH₂ is the gold-standard bioisostere for optimization.[1]

The Methionine Problem vs. The Norleucine Solution

Methionine (Met) is prone to oxidation (forming sulfoxide), which alters polarity and shelf-life.[1] Norleucine (Nle) is isosteric (similar shape/volume) but chemically inert.[1]

- Met Side Chain:
- Nle Side Chain:

Protocol: Solid-Phase Coupling for Fragment Elaboration

Objective: Synthesize a "Grown" Fragment analog where H-Nle-NH₂ is coupled to a carboxylic acid core fragment (Hit-COOH).

Mechanism: Standard Amide Coupling (EDC/HOAt).[1]

Reagents:

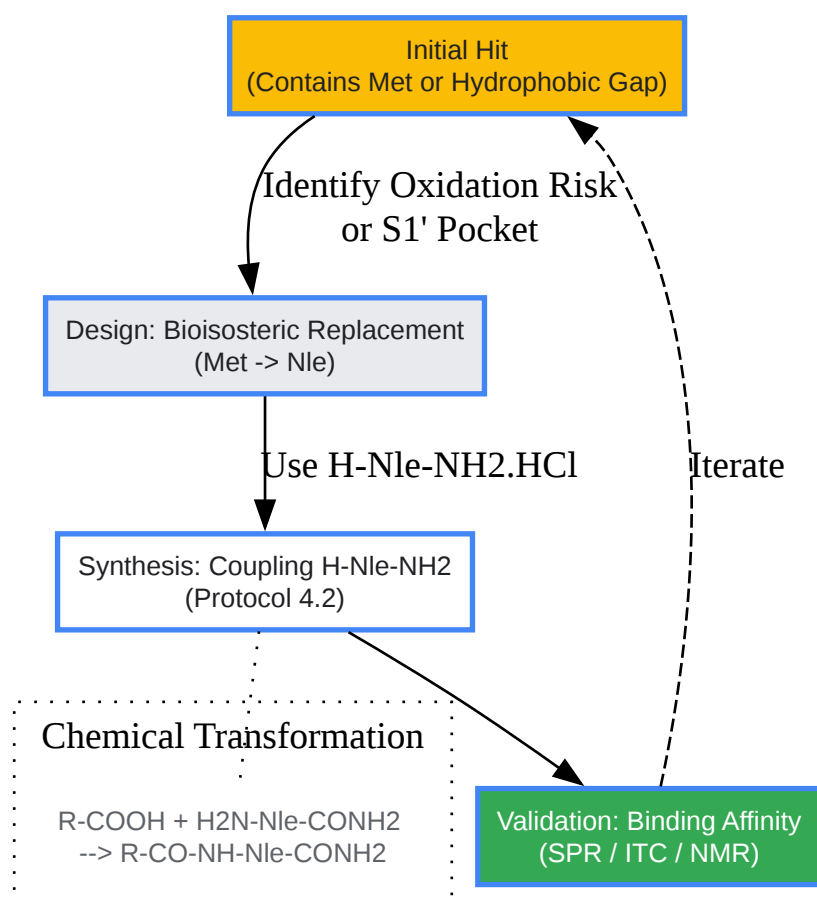
- Core Fragment (Carboxylic Acid form)[1]
- **H-Nle-NH₂.HCl**[2][3][4][5]
- HATU or EDC.HCl[1]
- DIPEA (Diisopropylethylamine)[1]
- DMF (Anhydrous)[1]

Step-by-Step:

- Activation: Dissolve the Core Fragment (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes at Room Temperature (RT).
- Salt Neutralization: In a separate vial, dissolve **H-Nle-NH₂.HCl** (1.2 eq) in minimal DMF. Add DIPEA (1.5 eq) to neutralize the HCl salt and free the amine.[1]
 - Checkpoint: Ensure the amine solution is basic (wet pH paper).[1]
- Coupling: Add the neutralized H-Nle-NH₂ solution to the activated fragment mixture.
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

- Target Mass: $MW(\text{Fragment}) + 113.1$ (Nle residue) + 16 (Amide) - 18 (Water) roughly.[1]
- Workup: Dilute with EtOAc, wash with 5%
, 1M HCl, and Brine. Dry over
.[1]
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Pathway: Fragment Optimization Cycle[1]



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Figure 2: The iterative cycle of fragment evolution using Norleucine as a stable hydrophobic probe.

Analytical Validation (QC)

Before using **H-Nle-NH₂.HCl** in expensive screens, validate the reagent quality.[1]

Test	Method	Acceptance Criteria
Identity	¹ H NMR ()	Triplet at ~0.89 ppm; no aromatic impurities.[1]
Chirality	Chiral HPLC	>99.5% L-enantiomer (D-enantiomer can cause false negatives).[1]
Water Content	Karl Fischer	<2% (Hygroscopic nature of HCl salts can dilute effective concentration).[1]

References

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